molecular formula C7H9NO3 B8408085 1-[5-(Methoxymethyl)isoxazol-3-yl]ethanone

1-[5-(Methoxymethyl)isoxazol-3-yl]ethanone

Cat. No.: B8408085
M. Wt: 155.15 g/mol
InChI Key: WDKAOVQBOGEYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Methoxymethyl)isoxazol-3-yl]ethanone is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-[5-(methoxymethyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C7H9NO3/c1-5(9)7-3-6(4-10-2)11-8-7/h3H,4H2,1-2H3

InChI Key

WDKAOVQBOGEYQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NOC(=C1)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone (1.00 g, 7.09 mmol) in dry THF (20 mL) under an atmosphere of nitrogen was introduced cesium carbonate (2.31 g, 7.09 mmol) and methyl iodide (5.03 g, 35.43 mmol). The reaction mixture was warmed to 60° C. for 16 hr, cooled to RT and the solids removed by filtration. The filtrate was re-treated with additional cesium carbonate (4.31 g, 13.23 mmol) and methyl iodide (9.59 g, 67.58 mmol) and warmed to 60° C. for 34 hr. After cooling to RT, the reaction mixture was filtered, concentrated in vacuo and the residue re-dissolved in EtOAc (50 mL). The EtOAc solution was washed with water (25 mL), brine (25 mL), dried (Na2SO4) and filtered. After concentrating the filtrate in vacuo, the residual oil was purified by silica gel flash column chromatography (95:5-50:50 gradient of heptane/EtOAc) to furnish the title compound as a colorless oil: 1H NMR (500 MHz, CDCl3) delta 2.66 (3H, s), 3.44 (3H, s), 4.59 (2H, s), 6.64 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
4.31 g
Type
reactant
Reaction Step Two
Quantity
9.59 g
Type
reactant
Reaction Step Two

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